molecular formula C21H26N4O4S B2540006 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946200-18-6

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No. B2540006
CAS RN: 946200-18-6
M. Wt: 430.52
InChI Key: FSSIIVVMBPFGEP-UHFFFAOYSA-N
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Description

The compound "N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide" is a complex molecule that appears to be related to various pharmacologically active compounds. The structure suggests the presence of a benzodioxole moiety, a piperazine ring, and a thiophene group, which are common in molecules with potential therapeutic effects. The compound's structure implies that it may interact with biological targets such as receptors or enzymes, leading to its biological activity.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of 2-(4-substituted-1-piperazinyl)benzimidazoles with antihistaminic activity was prepared, indicating that the piperazine ring can be functionalized to yield biologically active compounds . Similarly, benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT1A receptors, showing that the combination of arylpiperazine and benzo[b]thiophene can lead to compounds with significant receptor affinity . These studies suggest that the synthesis of the compound would likely involve multiple steps, including the formation of the piperazine ring and the subsequent attachment of the benzodioxole and thiophene groups.

Molecular Structure Analysis

The molecular structure and conformational stability of related compounds have been investigated using computational methods. For example, an ab initio Hartree-Fock and density functional theory study on a similar molecule, 3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one, revealed several stable conformers and provided insights into the most stable form of the molecule . This suggests that the compound of interest may also exhibit multiple conformations, and its most stable form could be determined through similar computational studies.

Chemical Reactions Analysis

The chemical reactivity of compounds containing piperazine and thiophene rings has been explored in the context of synthesizing new pharmacologically active molecules. For instance, the synthesis of thieno[2,3-b][1,5]benzoxazepine derivatives involved the reaction of bromo-thiophene with hydroxyphenyl-thiophencarboxamides . This indicates that the compound may undergo various chemical reactions, such as substitutions or ring-closure reactions, to form structurally related derivatives with potential biological activities.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide" are not directly reported, the properties of similar compounds can provide some insights. The presence of a piperazine ring often contributes to basicity and solubility in water, while the benzodioxole and thiophene groups may affect the molecule's electronic properties and lipophilicity. The overall properties of the compound would be influenced by the specific substituents and their positions on the rings, as well as the molecule's conformation .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S/c1-24-5-7-25(8-6-24)17(16-4-9-30-13-16)12-23-21(27)20(26)22-11-15-2-3-18-19(10-15)29-14-28-18/h2-4,9-10,13,17H,5-8,11-12,14H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSIIVVMBPFGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

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